![molecular formula C13H20O4 B14471992 4,4'-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one) CAS No. 65500-72-3](/img/structure/B14471992.png)
4,4'-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one) is an organic compound characterized by its unique structure, which includes a propane-1,3-diylbis(oxy) linkage and pent-3-en-2-one groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one) typically involves the reaction of 1,3-dibromopropane with 4-hydroxybenzaldehyde under basic conditions. The reaction is carried out in acetonitrile with potassium carbonate as a base, followed by the addition of 1,3-dibromopropane. The mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 4,4’-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one).
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4,4’-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4,4’-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one) involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in various chemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-[Propane-1,3-diylbis(oxy)]bis(benzene-1,3-diamine): This compound has a similar propane-1,3-diylbis(oxy) linkage but with benzene-1,3-diamine groups.
4,4’-[Propane-1,3-diylbis(oxy)]bis(5-methoxy-2-nitrobenzoic acid): This compound features methoxy and nitro groups attached to the benzene rings.
Uniqueness
4,4’-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one) is unique due to its pent-3-en-2-one groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Propiedades
Número CAS |
65500-72-3 |
|---|---|
Fórmula molecular |
C13H20O4 |
Peso molecular |
240.29 g/mol |
Nombre IUPAC |
4-[3-(4-oxopent-2-en-2-yloxy)propoxy]pent-3-en-2-one |
InChI |
InChI=1S/C13H20O4/c1-10(14)8-12(3)16-6-5-7-17-13(4)9-11(2)15/h8-9H,5-7H2,1-4H3 |
Clave InChI |
FSHPWSPPVKPEJT-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C)OCCCOC(=CC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



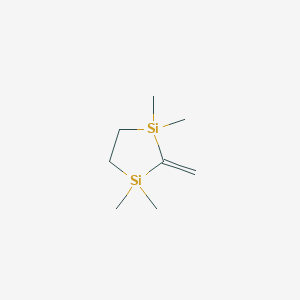
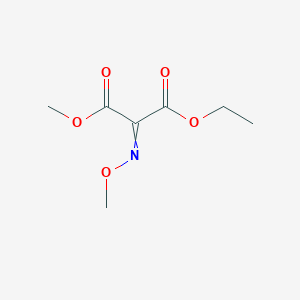

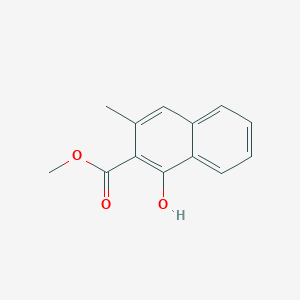
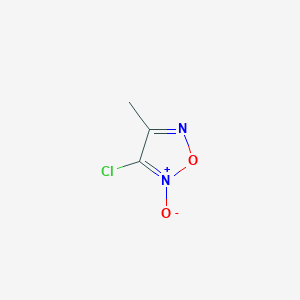
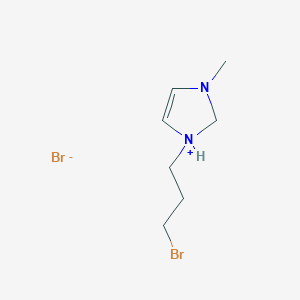

![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471973.png)
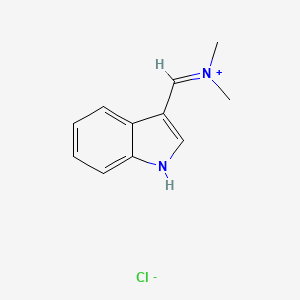
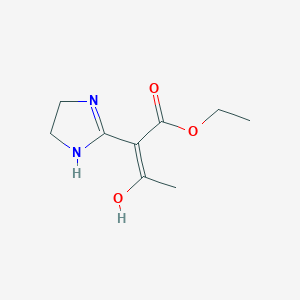
![2-[2-Hydroxyethyl(methyl)amino]ethanol;4-hydroxy-7-[[5-hydroxy-7-sulfo-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B14471990.png)
![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471996.png)
![2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14472000.png)
